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Key Pharmacokinetic Parameters

Get Quote

The table below summarizes the primary quantitative pharmacokinetic parameters of repotrectinib,

providing a core reference for researchers.

Parameter

Value (Geometric Mean *
CV%)

Conditions / Notes

Absolute Bioavailability

Time to Peak Concentration
(T~max~)

Apparent Volume of Distribution
(V~z~IF)

Plasma Protein Binding
Blood-to-Plasma Ratio
Apparent Oral Clearance (CLIF)

Terminal Half-Life (Single Dose)

45.7% (19.6%)

2-3 hours

432 L (55.9%)

95.4%

0.56

15.9 L/h (45.5%)

50.6 hours

Single oral dose [1]

Single dose, fasted [1]

Single 160 mg dose [1]

In vitro [1]

In vitro [1]

Single 160 mg dose [1]

Patients with cancer [1]
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Value (Geometric Mean + .
Parameter Conditions | Notes
CV%)

Terminal Half-Life (Steady-State) 35.4 hours Patients with cancer; reflects
autoinduction [1]

Steady-State C~max~ 713 ng/mL (32.5%) At 160 mg BID maintenance dose
[1]

Steady-State AUC~0-24h~ 7210 ngeh/mL (40.1%) At 160 mg BID maintenance dose
[1]

Excretion (Feces) 88.8% (50.6% as After a single radiolabeled dose [1]

unchanged drug)

Excretion (Urine) 4.84% (0.56% as After a single radiolabeled dose [1]
unchanged drug)

Metabolism and Transporters

Repotrectinib's absorption and distribution are complex and significantly controlled by enzymatic activity

and transporter proteins.

¢ Metabolism: Repotrectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4,
followed by secondary glucuronidation [1]. This makes its systemic exposure highly susceptible to
drug-drug interactions with CYP3A4 inhibitors and inducers.

e Autoinduction: A hallmark of repotrectinib's pharmacokinetics is time-dependent autoinduction.
Chronic administration induces CYP3A4 metabolism, leading to a time-varying increase in the drug's
own clearance. Population PK models estimate the maximum induced clearance (CL~MAX~) can
reach 4.9 times the baseline clearance [2]. This is why the terminal half-life shortens from ~50
hours after a single dose to ~35 hours at steady-state [1].

e Transporter Interactions:

o Efflux Transporters (ABCG2/BCRP, ABCB1/P-gp): Repotrectinib is a substrate for these
efflux transporters, which limit its oral availability and brain penetration. Preclinical studies in
knockout mice show that the absence of Abcbla/lb and Abcg2 can increase brain-to-plasma
ratios by 14.2-fold [3].

o Uptake Transporter (OATP1A/1B): Repotrectinib is a substrate for OATP1A/1B transporters,
which mediate its liver uptake. Oatpla/lb deficiency in mice resulted in a 2.3-fold increase in
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oral availability, indicating these transporters play a key role in removing the drug from
circulation and limiting systemic exposure [3].

The following diagram illustrates the key roles of metabolizing enzymes and transporters in repotrectinib's
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Key enzymes and transporters in repotrectinib pharmacokinetics.

Key Experimental Protocols

Understanding the foundational data requires insight into the methodologies used.

e Transporter Assay (In Vitro): The interaction with efflux transporters was characterized using
polarized Madin-Darby Canine Kidney (MDCK-II) cells stably transduced with human ABCB1,
ABCG2, or mouse Abcg?2 [3].

o Methodology: Cells were grown on transwell membranes to form intact monolayers. After pre-
incubation with specific inhibitors (e.g., zosuquidar for ABCB1, Ko143 for ABCG2), the
transepithelial transport of repotrectinib (5 uM) from the apical-to-basolateral and basolateral-
to-apical directions was measured over 8 hours. The efflux transport ratio (ratio of apical-to-
basolateral vs. basolateral-to-apical translocation) was calculated to confirm active transport [3].

¢ In Vivo Transporter and Enzyme Studies: The in vivo impact of transporters and metabolism was
guantified using genetically modified mouse models [3].
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o Methodology: Wild-type, Abcbla/lb-deficient, Abcg2-deficient, Abcbla/lb;Abcg2-deficient,
Oatpla/lb-deficient, Cyp3a-deficient, and humanized CYP3A4 transgenic mice were used.
Repotrectinib (10 mg/kg) was administered orally or intravenously. Plasma and tissue (brain,
liver, small intestine) samples were collected over time and analyzed using LC-MS/MS to
determine concentration-time profiles and calculate parameters like AUC and tissue-to-plasma
ratios [3].

¢ Population Pharmacokinetic (PopPK) Modeling: A PopPK model was developed using data from
620 adults and 24 pediatric participants across multiple studies [2].

o Methodology: The final model was a two-compartment model with first-order absorption
and an absorption lag time. A key feature was the incorporation of a time-varying clearance
driven by a concentration-dependent (Ctrough) autoinduction function. This empirical model
characterized the increase in clearance over time without the computational complexity of a full
enzyme turnover model. The model also estimated the effects of body weight and age on key
parameters [2].

Clinical Dosing and Drug-Drug Interactions

The pharmacokinetic profile directly informs clinical use, particularly the dosing regimen and management

of drug interactions.

e Dosing Regimen: The approved dosing regimen (160 mg once daily for 14 days, then 160 mg twice
daily) is designed to manage the autoinduction process. The initial lower dose allows for the gradual
induction of CYP3A4, mitigating the risk of excessive initial exposure and improving tolerability before
reaching the higher maintenance dose [4] [2] [5].

¢ Drug-Drug Interactions (DDIs): Due to its metabolic and transporter profile, repotrectinib has
several critical DDIs.

o CYP3A4 Inducerslinhibitors: Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) and
inhibitors (e.g., ketoconazole, itraconazole) can significantly alter repotrectinib exposure. The
product label recommends avoiding concomitant use. Strong or moderate CYP3A4 inhibitors
should be discontinued for 3-5 half-lives before starting repotrectinib [4] [5] [6].

o CYP3A4 and P-gp Substrates: As a CYP3A4 inducer, repotrectinib can decrease the
exposure of other drugs metabolized by this enzyme. It may also interact with P-gp substrates.
Concomitant use with sensitive CYP3A4 substrates (where minimal concentration changes can
cause therapeutic failure) should be avoided [4] [5].

The table below summarizes these critical clinical considerations and management strategies.
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] Effect on
Interaction ) o o .
Interacting Substance Repotrectinib Clinical Recommendation
Category
Exposure
Enzyme Strong/moderate CYP3A4 Increased Avoid concomitant use.
Inhibitors inhibitors (e.g., Discontinue strong/moderate
ketoconazole, inhibitor for 3-5 half-lives before
clarithromycin) initiation [5] [6].
Enzyme Strong CYP3A4 inducers Decreased Avoid concomitant use [5] [6].
Inducers (e.g., rifampin,
carbamazepine)
Transporter P-gp substrates (e.g., N/A (affects other Repotrectinib may decrease
Substrates digoxin, dabigatran) drug) concentrations of P-gp substrates;
monitor [5].
Food & Grapefruit / grapefruit juice  Increased Avoid (acts as a CYP3A4 inhibitor)
Others (predicted) [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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